4-((4-Methylbenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core with two 4-methylbenzyl groups attached via ether linkages, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:
Formation of 4-((4-Methylbenzyl)oxy)benzaldehyde: This intermediate can be synthesized by reacting 4-methylbenzyl alcohol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.
Condensation Reaction: The 4-((4-Methylbenzyl)oxy)benzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Final Product Formation: The hydrazone is further reacted with another equivalent of 4-((4-Methylbenzyl)oxy)benzaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzyl)oxy)-N’-(4-((4-methoxybenzyl)oxy)benzylidene)benzohydrazide
- 4-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-((4-Fluorobenzyl)oxy)-N’-(4-((4-fluorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern with 4-methylbenzyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C30H28N2O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-22-3-7-25(8-4-22)20-34-28-15-11-24(12-16-28)19-31-32-30(33)27-13-17-29(18-14-27)35-21-26-9-5-23(2)6-10-26/h3-19H,20-21H2,1-2H3,(H,32,33)/b31-19+ |
InChI Key |
KDDBBKHEEWWJRG-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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